3-Fluoroisonicotinic acid

Description

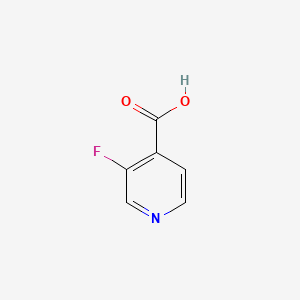

3-Fluoroisonicotinic acid (CAS: 393-53-3) is a fluorinated derivative of isonicotinic acid (pyridine-4-carboxylic acid) with the molecular formula C₆H₄FNO₂ and a molecular weight of 141.1 g/mol . The compound features a fluorine atom at the 3-position of the pyridine ring and a carboxylic acid group at the 4-position. Its synthesis typically involves lithiation reactions; for example, a 70% yield is achieved using 3-fluoropyridine, n-butyllithium, and diisopropylamine in tetrahydrofuran (THF) at -78°C .

This compound is widely employed as a ligand in coordination chemistry and materials science. It forms stable metal-organic frameworks (MOFs) with transition metals (e.g., Co) and lanthanides, which exhibit enhanced gas storage properties for H₂ and CO₂ compared to non-fluorinated analogs . Additionally, its hydrazide derivative, this compound hydrazide, has been investigated as an isoniazid analog for antimycobacterial activity .

Properties

IUPAC Name |

3-fluoropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLXLLIQWDBJMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10323070 | |

| Record name | 3-Fluoroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393-53-3 | |

| Record name | 393-53-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Fluoroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoropyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoroisonicotinic acid typically involves the fluorination of isonicotinic acid. One common method includes the reaction of isonicotinic acid with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One such method includes the direct fluorination of isonicotinic acid using elemental fluorine gas in the presence of a catalyst. This method allows for the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoroisonicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or other reduced forms.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

Substitution Reactions: Products include substituted pyridine derivatives.

Oxidation Reactions: Products include oxidized carboxylic acids.

Reduction Reactions: Products include alcohols and other reduced derivatives.

Scientific Research Applications

Chemical Synthesis

3-Fluoroisonicotinic acid is widely utilized as a precursor in organic synthesis. Its fluorine substituent enhances the reactivity of the compound, making it an ideal candidate for various chemical transformations.

Key Applications:

- Building Block for Organic Compounds: It is used in synthesizing pyridine derivatives and other heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.

- Coordination Complexes: The compound can form coordination complexes with transition metals, making it useful in catalysis and materials science.

Table 1: Chemical Transformations Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Replacement of the fluorine atom | Nucleophiles (amines, thiols) |

| Oxidation | Conversion to carboxylic acids | Potassium permanganate, chromium trioxide |

| Reduction | Formation of alcohols or amines | Lithium aluminum hydride, sodium borohydride |

Biological Research

The biological activities of this compound have garnered attention for their potential therapeutic implications.

Key Findings:

- Antimicrobial Properties: Studies indicate that this compound exhibits antimicrobial activity against various pathogens, which may be leveraged in developing new antibiotics.

- Anticancer Activity: Research has demonstrated that this compound can inhibit tumor growth in animal models, suggesting its potential as an anticancer agent. For instance, administration of effective doses in mice delayed the growth of syngeneic Lewis lung carcinoma transplants .

Table 2: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Delayed tumor growth in animal models |

Medicinal Chemistry

In medicinal chemistry, this compound is being explored as a pharmaceutical intermediate.

Applications:

- Drug Development: The compound's structure allows for modifications that can enhance its pharmacological properties. For example, it has been investigated as a precursor for fluorine-18 labeled compounds used in positron emission tomography (PET) imaging .

- Potential Drug Candidates: Researchers are exploring derivatives of this compound for their efficacy against diseases such as tuberculosis and multiple sclerosis .

Industrial Applications

The industrial relevance of this compound extends to its use in producing agrochemicals and dyes.

Key Insights:

- The compound serves as an intermediate in synthesizing various agrochemicals, contributing to enhanced crop protection formulations.

- Its unique properties make it suitable for developing dyes with improved stability and reactivity.

Mechanism of Action

The mechanism of action of 3-Fluoroisonicotinic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can lead to the inhibition of enzymes or receptors, resulting in various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Coordination Chemistry

- This compound preferentially coordinates with lanthanides (e.g., Eu³⁺, Tb³⁺) through the pyridine nitrogen and carboxylic oxygen, forming luminescent complexes .

- 2-Fluoroisonicotinic acid shows divergent coordination modes due to the fluorine atom’s proximity to the carboxylic group, leading to distinct metal-ligand bond lengths compared to the 3-fluoro isomer .

Biological Activity

3-Fluoroisonicotinic acid (FINA) is a derivative of isonicotinic acid, characterized by the presence of a fluorine atom at the 3-position of the pyridine ring. This modification has been shown to influence its biological activity significantly, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and potential applications.

This compound can undergo various chemical reactions, including substitution, oxidation, and reduction. The fluorine atom enhances its ability to form hydrogen bonds, which is crucial for its interaction with biological targets.

Synthesis Methods:

- Fluorination: Various methods have been developed to synthesize FINA, including the use of fluorinated metal-organic frameworks (MOFs) and direct fluorination techniques.

- Yamada-Curtius Rearrangement: This method has been employed for synthesizing fluorinated analogs for PET imaging applications, demonstrating a moderate radiochemical yield suitable for clinical use .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Its mechanism involves the inhibition of specific bacterial enzymes, which is similar to that of isoniazid, a well-known antitubercular agent. However, the introduction of fluorine alters its efficacy:

- In vitro Studies: FINA has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. Studies using PET imaging have demonstrated that FINA accumulates at infection sites in vivo, suggesting its potential as a diagnostic tool for tuberculosis .

| Compound | Activity | Target Bacteria | Mechanism |

|---|---|---|---|

| This compound | Antimicrobial | Mycobacterium tuberculosis | Inhibition of InhA enzyme |

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies suggest that FINA can induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation.

- Cell Line Studies: Research indicates that FINA can inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The compound's ability to interact with DNA and inhibit topoisomerase enzymes contributes to its anticancer activity.

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | DNA intercalation |

| A549 (Lung Cancer) | 20 | Topoisomerase inhibition |

Case Studies

-

Study on Antimicrobial Efficacy:

A study conducted by researchers involved administering this compound to mice infected with M. tuberculosis. The results showed significant accumulation of the compound in infected tissues compared to controls, indicating its potential as a therapeutic agent . -

Anticancer Research:

In another study focusing on breast cancer cells, treatment with FINA resulted in a dose-dependent decrease in cell viability. Mechanistic studies revealed that FINA activates apoptotic pathways through caspase activation.

Q & A

Q. What are the established synthetic routes for 3-Fluoroisonicotinic acid, and how do reaction conditions impact yield?

The synthesis typically involves lithiation and carboxylation steps. A common method uses 3-fluoropyridine as a starting material, treated with n-butyllithium and diisopropylamine in THF at −78°C, followed by carboxylation with CO₂. This yields ~70% product after acidification . Key factors include strict temperature control (−78°C to prevent side reactions) and stoichiometric precision of the base (e.g., diisopropylamine). Variations in solvent purity or quenching methods (e.g., HCl addition) can alter yields.

Q. How is the structural identity and purity of this compound validated post-synthesis?

Post-synthesis characterization involves:

- Spectroscopic analysis : Infrared (IR) spectroscopy to confirm carboxylic acid (-COOH) and fluorine-C bonding (e.g., C-F stretch ~1100 cm⁻¹). While direct IR data for this compound is limited, analogous fluorinated carboxylic acids show similar patterns .

- Crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles. For example, hydrogen atoms in carboxyl groups are refined using riding models (C–H = 0.950 Å) or freely adjusted based on electron density maps .

- Elemental analysis : Confirms molecular formula (C₆H₄FNO₂) via combustion analysis or mass spectrometry .

Advanced Research Questions

Q. How does fluorination at the 3-position influence the coordination behavior of isonicotinic acid derivatives in metal-organic frameworks (MOFs)?

this compound acts as a bifunctional ligand, with carboxylate and fluorine groups enabling diverse coordination modes. Fluorine’s electronegativity enhances ligand rigidity and directs supramolecular interactions (e.g., hydrogen bonding or π-stacking), which stabilize MOF architectures. Comparative studies with 2-fluoroisonicotinic acid show that fluorine position alters metal-node connectivity and framework porosity . For example, lanthanide-based MOFs using this compound exhibit unique luminescence properties due to ligand-to-metal charge transfer modulated by fluorine .

Q. What crystallographic challenges arise in analyzing this compound derivatives, and how are they mitigated?

Challenges include:

- Disorder in fluorine positions : Fluorine’s small atomic radius and high electronegativity can lead to ambiguous electron density. Refinement strategies involve constraining fluorine positions or using high-resolution data (e.g., synchrotron sources) .

- Hydrogen placement : Carboxyl hydrogens are located via Fourier difference maps and refined isotropically (Uiso(H) = 1.2Ueq(C)) .

- Thermal motion artifacts : Low-temperature data collection (e.g., 100 K) reduces thermal displacement errors in flexible carboxyl groups .

Q. How do researchers reconcile conflicting spectroscopic or crystallographic data for fluorinated carboxylic acids?

Contradictions may arise from:

- Sample impurities : Cross-validate with multiple techniques (e.g., HPLC for purity checks alongside IR) .

- Polymorphism : Use variable-temperature XRD to identify phase transitions or solvent-dependent crystallization effects .

- Instrumental limitations : Compare data across facilities (e.g., NIST-standardized IR libraries) and apply error analysis (e.g., ±2 cm⁻¹ for peak assignments) .

Methodological and Experimental Design Considerations

Q. What critical factors should guide experimental design when studying this compound’s reactivity with transition metals?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance metal solubility but may compete for coordination sites.

- pH control : Carboxylate deprotonation (pKa ~2.5) is essential for metal binding; use buffered conditions to optimize ligand ionization .

- Stoichiometry : Metal-to-ligand ratios (e.g., 1:2 for octahedral complexes) dictate framework dimensionality. Excess ligand can lead to amorphous precipitates .

Q. How can crystallographic data for this compound complexes be effectively reported in publications?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Main text : Summarize key bond lengths/angles and thermal parameters.

- Supporting information : Include full crystallographic data (CIF files), refinement tables, and ORTEP diagrams.

- Reproducibility : Detail data collection parameters (e.g., λ = 0.71073 Å for Mo-Kα radiation) and software (e.g., SHELXS for structure solution) .

Data Analysis and Interpretation

Q. What strategies address discrepancies between computational models and experimental data for fluorinated ligand-MOF interactions?

- Benchmarking : Compare DFT-calculated vs. experimental bond lengths (e.g., C–F = 1.34 Å) to validate force fields .

- Sensitivity analysis : Vary fluorine’s van der Waals radius in simulations to assess its impact on pore size predictions .

- Error propagation : Quantify uncertainties in crystallographic occupancy factors (e.g., fluorine disorder) using SHELXL refinement flags .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.